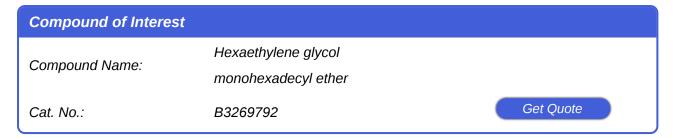


A Technical Guide to Research-Grade C16E6 (Hexaethylene Glycol Monohexadecyl Ether)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the non-ionic detergent **Hexaethylene Glycol Monohexadecyl Ether** (C16E6), a valuable tool for the solubilization and stabilization of membrane proteins for structural and functional studies.

Introduction to C16E6

Hexaethylene Glycol Monohexadecyl Ether, commonly abbreviated as C16E6, is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ether family.[1] Its molecular structure consists of a long, hydrophobic 16-carbon alkyl (hexadecyl) chain and a hydrophilic polar head group composed of six ethylene glycol units.[1] This amphipathic nature allows C16E6 to disrupt lipid-lipid and lipid-protein interactions within biological membranes, effectively extracting integral membrane proteins while generally preserving their native structure and function.

Non-ionic detergents like C16E6 are considered mild because they do not carry a net electrical charge, which minimizes protein denaturation compared to ionic detergents. They are widely used in the isolation of biologically active membrane proteins for applications such as X-ray crystallography, electron microscopy, and other functional assays.[1][2]

Commercial Sources and Suppliers



Research-grade C16E6 is available from a variety of reputable chemical suppliers that cater to the life sciences and drug development industries. When selecting a supplier, researchers should consider factors such as purity (typically ≥98% or ≥99% for research applications), availability of technical data sheets, and batch-to-batch consistency.

Potential Suppliers Include:

- Sigma-Aldrich (Merck)
- Anatrace
- Aladdin Scientific[3]
- MedChemExpress[4]
- Blue Tiger Scientific[5]
- Immunomart[1]
- CP Lab Safety[3]
- ChemScene

Note: Availability may vary, and researchers should verify with the specific supplier. This list is not exhaustive.

Technical Data and Physicochemical Properties

The effectiveness of a detergent in membrane protein research is dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers self-assemble into micelles, which are essential for encapsulating and solubilizing membrane proteins.[6] The aggregation number refers to the average number of monomers within a single micelle.[7]

While specific experimental values for the CMC and aggregation number of C16E6 are not widely published, data from its shorter-chain analog, C12E6, along with other physical data, provide a strong basis for its application.

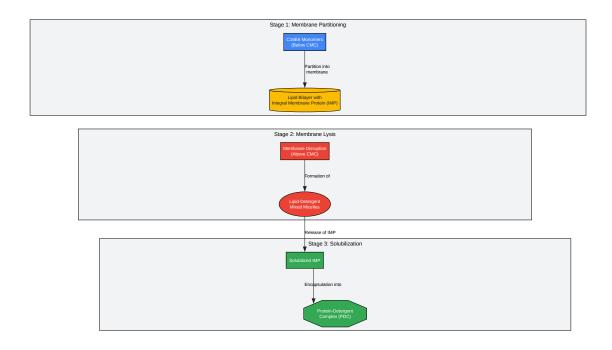


Property	Value	Reference
Synonyms	Hexadecylhexaglycol, Polyoxyethylene (6) cetyl ether	[3]
Chemical Formula	C28H58O7	[1]
Molecular Weight	506.76 g/mol	[3]
CAS Number	5168-91-2	[1]
Appearance	Solid	
Purity	≥99% (TLC)	[3]
CMC (in H ₂ O)	~70-80 µM (0.0035-0.0040% w/v) (Value for C12E6 analog)	
Aggregation Number	~120-140 (Estimated based on C12E6 analog)	_
Solubility	Soluble in water	_

Principle of Membrane Protein Solubilization

The primary function of C16E6 in membrane protein research is to transfer the protein from its native lipid bilayer environment into a soluble protein-detergent complex. This process occurs in stages when the detergent concentration is above its CMC.





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Figure 1. The three-stage process of membrane protein solubilization by detergents.

Initially, C16E6 monomers partition into the lipid bilayer. As the concentration increases beyond the CMC, the bilayer becomes saturated and begins to break apart, forming lipid-detergent mixed micelles. Finally, the integral membrane proteins are encapsulated within pure detergent micelles, forming soluble protein-detergent complexes that can be purified.[8]

Experimental Protocol: Membrane Protein Extraction

This protocol provides a general framework for the solubilization of integral membrane proteins from cultured cells using a non-ionic detergent like C16E6. Optimization is critical and will depend on the specific protein and cell type.

5.1. Materials and Reagents

Cell Pellet: From culture expressing the target membrane protein.



- Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh).
- Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1-2% (w/v) C16E6, Protease Inhibitor Cocktail. Note: The optimal C16E6 concentration should be determined empirically but must be well above the CMC.
- · High-speed Centrifuge and Rotors
- Dounce Homogenizer or Sonicator

5.2. Procedure

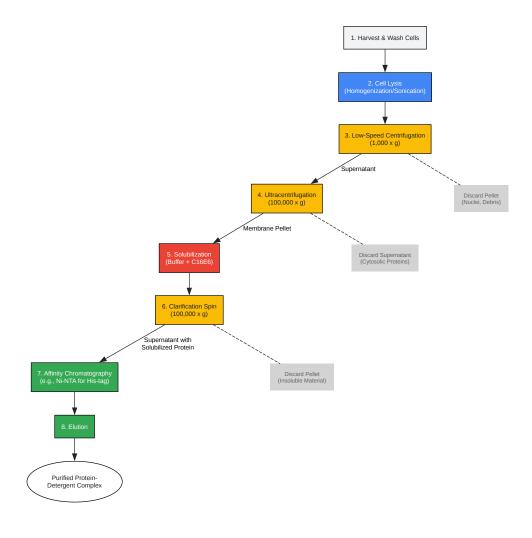
- Cell Harvesting: Harvest cells via centrifugation (e.g., 500 x g, 5 min, 4°C).
- Washing: Wash the cell pellet once with ice-cold PBS to remove media components and centrifuge again.
- Cell Lysis: Resuspend the pellet in ice-cold Lysis Buffer. Lyse the cells on ice using a Dounce homogenizer or brief sonication pulses until ~90% lysis is achieved (monitor by microscopy).
- Removal of Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g, 10 min, 4°C) to pellet nuclei and intact cells.
- Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Pellet the membranes by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).
- Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet gently but thoroughly in ice-cold Solubilization Buffer containing C16E6.
- Incubation: Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.
- Clarification: Pellet the non-solubilized material by ultracentrifugation (100,000 x g, 1 hour, 4°C).



Purification: The resulting supernatant contains the solubilized membrane proteins. This
fraction can now be subjected to downstream purification techniques like affinity
chromatography. Ensure all subsequent buffers contain C16E6 at a concentration above its
CMC to maintain protein solubility.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of a tagged membrane protein.



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Figure 2. Workflow for membrane protein extraction and purification using C16E6.



Conclusion

C16E6 is a mild, non-ionic detergent effective for the solubilization and purification of integral membrane proteins. Its utility stems from its ability to mimic the amphipathic environment of the lipid bilayer, thereby preserving the structural and functional integrity of the target protein. Successful application requires careful optimization of detergent concentration, buffer composition, and temperature. By following a systematic approach as outlined in this guide, researchers can effectively leverage C16E6 as a powerful tool in the challenging field of membrane protein science.

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